molecular formula C7H10Cl2N2 B11903841 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride

2-(5-Chloropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B11903841
M. Wt: 193.07 g/mol
InChI Key: OUWHALAIHBYRGT-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 5-chloropyridine with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method ensures high purity and yield, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while reduction may yield primary amines .

Scientific Research Applications

2-(5-Chloropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloropyridin-2-yl)ethanamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with specific molecular targets. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c8-6-1-2-7(3-4-9)10-5-6;/h1-2,5H,3-4,9H2;1H

InChI Key

OUWHALAIHBYRGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)CCN.Cl

Related CAS

1956307-37-1
1956370-22-1

Origin of Product

United States

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